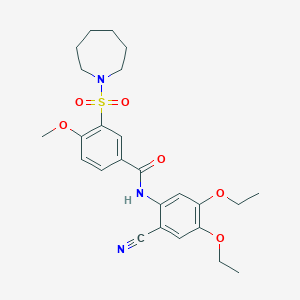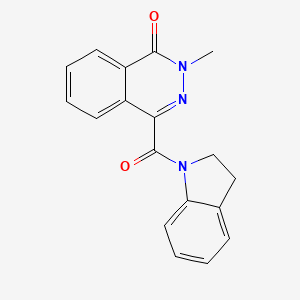
3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide-based compound that has shown promising results in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide can reduce inflammation in animal models. It has also been shown to inhibit cancer cell growth in vitro. Additionally, it has been found to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide in lab experiments is its potential as a multi-targeted agent. It has shown activity against inflammation, cancer, and Alzheimer's disease, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research involving 3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine its efficacy in animal models and potential side effects. Additionally, it may be useful to investigate its activity against other diseases, such as Parkinson's disease and multiple sclerosis. Finally, optimization of its synthesis method may lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide involves several steps. The starting material is 4-methoxybenzoic acid, which is then converted to 4-methoxybenzoyl chloride. This intermediate compound is then reacted with 2-cyano-4,5-diethoxyaniline to form the corresponding amide. The final step involves the addition of azepane and a sulfonamide group to the amide to form the final product.
Applications De Recherche Scientifique
3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide has been used in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit cancer cell growth. Additionally, it has been investigated for its potential as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6S/c1-4-33-22-14-19(17-26)20(16-23(22)34-5-2)27-25(29)18-10-11-21(32-3)24(15-18)35(30,31)28-12-8-6-7-9-13-28/h10-11,14-16H,4-9,12-13H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYBOTWPZGGBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(2-cyano-4,5-diethoxyphenyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B6081133.png)


![ethyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6081156.png)

![methyl {5-[3-(4-morpholinyl)propanoyl]-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B6081169.png)

![(1-{[1-(6-chloro-3-pyridazinyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6081182.png)
![4-hydroxybenzaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6081188.png)
![3-[(3-methylbenzyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6081196.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1-piperidinecarbothioamide](/img/structure/B6081197.png)
![6-(4-chlorobenzyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6081225.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone](/img/structure/B6081234.png)
![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-phenoxyacetamide](/img/structure/B6081240.png)